2-Methyl-6-(thiophen-2-yl)benzoic acid
Description
Properties
IUPAC Name |
2-methyl-6-thiophen-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-4-2-5-9(11(8)12(13)14)10-6-3-7-15-10/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWSGVVFRSNYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688530 | |
| Record name | 2-Methyl-6-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-82-9 | |
| Record name | 2-Methyl-6-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Methyl-6-(thiophen-2-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality enables classic derivatization reactions:
Thiophene Ring Reactions
The thiophene moiety undergoes electrophilic substitutions and oxidations:
Electrophilic Aromatic Substitution on the Benzene Ring
The methyl group directs substitutions to the para position relative to itself:
Reduction and Oxidation of Functional Groups
Scientific Research Applications
Synthetic Chemistry
2-Methyl-6-(thiophen-2-yl)benzoic acid serves as a versatile building block in organic synthesis. It can be utilized in:
- Coupling Reactions: Particularly in Suzuki-Miyaura coupling reactions, where it acts as a precursor for creating more complex organic molecules.
- Functionalization: The carboxylic acid group allows for further chemical modifications, enabling the synthesis of derivatives with enhanced properties for specific applications.
Table 1: Common Reactions Involving 2-Methyl-6-(thiophen-2-yl)benzoic Acid
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Thiophene ring oxidation | Sulfoxides, sulfones |
| Reduction | Carboxylic acid reduction | Alcohol derivatives |
| Electrophilic Substitution | Substitution on the thiophene ring | Halogenated thiophene derivatives |
Research indicates that compounds similar to 2-Methyl-6-(thiophen-2-yl)benzoic acid exhibit various biological activities:
- Antimicrobial Properties: Investigations into its efficacy against bacteria and fungi are ongoing.
- Anticancer Potential: Preliminary studies suggest that it may interact with cellular targets involved in cancer progression.
Case Study: Anticancer Activity
A study examined the cytotoxic effects of 2-Methyl-6-(thiophen-2-yl)benzoic acid on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound in drug development.
Materials Science
The compound is explored for its role in developing organic semiconductors:
- Organic Electronics: Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Table 2: Comparison of Electronic Properties
| Compound | Conductivity (S/cm) | Band Gap (eV) |
|---|---|---|
| 2-Methyl-6-(thiophen-2-yl)benzoic Acid | TBD | TBD |
| Thiophene-based Polymers | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-Methyl-6-(thiophen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzoic Acid Derivatives with Heteroatom Substituents
A. Thiophene vs. Thio/Selenyl Substituents
Compounds with sulfur or selenium-based substituents exhibit distinct electronic and steric properties:
*Calculated molecular weights based on formulae.
Key Differences :
Fused Heterocyclic Benzoic Acids
A. Benzothiophene and Benzothiazole Derivatives
Fused heterocycles alter solubility and binding affinity:
Key Differences :
Substituent Variations on the Benzoic Acid Core
A. Hydroxy vs. Thiophen-2-yl Substituents
| Compound Name | Substituent | Melting Point | Acidity (pKa) | References |
|---|---|---|---|---|
| 2-Hydroxy-6-methylbenzoic acid | -OH | Not reported | ~2.3 (estimated) | |
| 3ax | Thiophen-2-yl | Not reported | ~4.2 (estimated)* |
*Estimated due to electron-withdrawing thiophene increasing acidity versus -OH.
Key Differences :
- Acidity : The hydroxyl group in 2-hydroxy-6-methylbenzoic acid confers stronger acidity than 3ax , impacting coordination chemistry .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Methyl-6-(thiophen-2-yl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves coupling reactions between thiophene derivatives and substituted benzoic acid precursors. For example, esterification under acidic catalysis (e.g., concentrated sulfuric acid) followed by reflux in anhydrous solvents (e.g., CH₂Cl₂) under nitrogen can minimize side reactions . Post-synthesis, reverse-phase HPLC with methanol-water gradients is effective for purification, achieving >95% purity . Optimization includes:
- Catalyst screening : Acidic vs. metal catalysts for regioselectivity.
- Temperature control : Reflux conditions (e.g., 40–80°C) to balance yield and decomposition.
- Purification : Use preparative HPLC with UV monitoring (λmax ~240–310 nm) .
Basic: Which computational methods are suitable for predicting the electronic structure and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals like B3LYP (combining exact exchange and gradient corrections) is widely used . Key steps:
Geometry optimization : Employ the 6-31G(d,p) basis set.
Electronic analysis : Calculate HOMO-LUMO gaps to assess reactivity.
Thermochemistry : Use the Colle-Salvetti correlation-energy formula for accurate atomization energies (average error ~2.4 kcal/mol) .
Basic: What crystallographic techniques are used to resolve its solid-state structure?
Methodological Answer:
Single-crystal X-ray diffraction is standard:
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
Structure solution : SHELXS/SHELXD for phase determination .
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
Visualization : Mercury software for thermal ellipsoid plots and packing diagrams .
Advanced: How do researchers select DFT functionals when modeling non-covalent interactions (e.g., π-stacking) in this compound?
Methodological Answer:
Functional selection depends on interaction type:
- Van der Waals interactions : Opt for dispersion-corrected functionals (e.g., B3LYP-D3).
- Exact exchange : Becke’s 1993 hybrid functional improves thermochemical accuracy for aromatic systems .
- Validation : Compare computed interaction energies with crystallographic distances (e.g., thiophene-benzoic acid π-stacking ~3.5–4.0 Å) .
Table 1 : Performance of DFT Functionals for Non-Covalent Interactions
| Functional | MAE (kcal/mol) | Key Strengths |
|---|---|---|
| B3LYP-D3 | 1.2 | Dispersion correction |
| ωB97X-D | 0.8 | Range-separated hybrid |
| PBE0 | 2.1 | Cost-effective |
Advanced: How is crystallographic disorder addressed in the thiophene or methyl groups?
Methodological Answer:
Data quality : Ensure high-resolution (<0.8 Å) data to resolve partial occupancy.
Refinement : Use SHELXL’s PART and SUMP instructions to model split positions .
Validation : Check ADPs (anisotropic displacement parameters) in Mercury; anomalous thermal motion may indicate disorder .
Constraints : Apply similarity restraints on bond lengths/angles for disordered regions .
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
Methodological Answer:
Experimental validation :
- LC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns .
- 2D NMR : Use HSQC/HMBC to assign ambiguous protons (e.g., thiophene vs. methyl signals) .
Computational alignment :
- Simulate NMR chemical shifts with GAUSSIAN using the IEF-PCM solvent model.
- Adjust DFT functionals if deviations exceed 0.5 ppm (¹H) or 5 ppm (¹³C) .
Byproduct analysis : Check HPLC for unreacted intermediates or oxidized thiophene derivatives .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
Derivatization : Synthesize analogs (e.g., ester, amide, or halogenated derivatives) .
Biological assays : Pair with computational docking (AutoDock Vina) to correlate substituent effects with binding affinities.
Data integration : Use multivariate analysis (e.g., PCA) to link electronic parameters (HOMO, logP) to activity .
Table 2 : Key SAR Parameters
| Parameter | Measurement Method | Relevance |
|---|---|---|
| logP | HPLC retention | Membrane permeability |
| pKa | Potentiometry | Ionization state |
| HOMO | DFT calculation | Reactivity with electrophiles |
Advanced: How are stability studies designed for this compound under varying pH and temperature?
Methodological Answer:
Forced degradation :
- Acidic/alkaline conditions : 0.1M HCl/NaOH at 25–60°C for 24–72 hrs.
- Oxidation : 3% H₂O₂ under light exclusion.
Analysis : Monitor degradation products via LC-MS and compare with stability-indicating HPLC methods .
Kinetics : Use Arrhenius plots to predict shelf life (activation energy ~15–25 kcal/mol typical for benzoic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
